

Technical Support Guide: Resolving Co-elution of PCB 128

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2',3,3',4,4'-Hexachlorobiphenyl**

Cat. No.: **B050367**

[Get Quote](#)

Welcome to the technical support center. As Senior Application Scientists, we understand that achieving clean, baseline-separated peaks is paramount for accurate quantitation. One of the more persistent challenges in environmental and toxicological analysis is the co-elution of Polychlorinated Biphenyl (PCB) congeners. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) specifically focused on resolving the co-elution of PCB 128 (**2,2',3,3',4,4'-Hexachlorobiphenyl**) with other congeners, most notably PCB 167 (2,3',4,4',5,5'-Hexachlorobiphenyl).

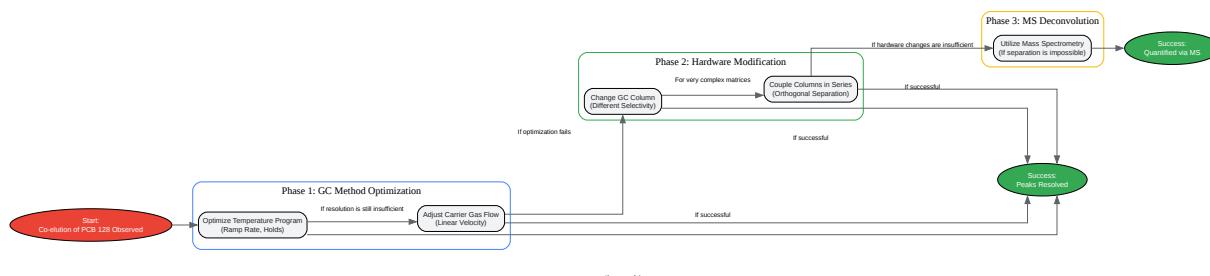
Frequently Asked Questions (FAQs)

Q1: Why is resolving PCB 128 from other congeners so important?

Accurate, congener-specific quantification is critical for toxicological risk assessment. Different PCB congeners exhibit vastly different toxicity profiles. For instance, some "dioxin-like" PCBs are assigned Toxicity Equivalency Factors (TEFs) relative to 2,3,7,8-TCDD, the most toxic dioxin. If a low-toxicity congener co-elutes with a high-toxicity congener, it can lead to a significant overestimation of the sample's total toxicity, potentially triggering unnecessary and costly remediation efforts. While PCB 128 is not a WHO-designated "dioxin-like" PCB, the co-eluting PCB 167 is, making their separation essential for accurate risk calculations under regulatory frameworks like EPA Method 1668.[\[1\]](#)[\[2\]](#)

Q2: Which PCB congeners most commonly co-elute with PCB 128?

The most frequently cited co-eluting congener with PCB 128 is PCB 167.[3][4] This co-elution is a known issue on several common stationary phases, including the widely used 5% diphenyl / 95% dimethylpolysiloxane (e.g., DB-5, HP-5ms). Depending on the specific column and analytical conditions, other congeners may also elute in close proximity, but the PCB 128/167 pair is the most critical to resolve.


Q3: What is the fundamental reason for PCB co-elution?

Co-elution occurs when two or more compounds cannot be separated by the chromatographic system.[5][6] For PCBs, which are isomers with identical mass but different chlorine substitution patterns, separation relies on subtle differences in their physicochemical properties that affect their interaction with the GC column's stationary phase.[7] Congeners with similar boiling points and polarities are particularly susceptible to co-elution. The challenge is to find a set of conditions (stationary phase chemistry, temperature program, carrier gas flow) that can exploit these subtle differences to achieve separation.

Troubleshooting Guide: From Method Optimization to Advanced Solutions

When faced with PCB 128 co-elution, a systematic approach is the most effective way to solve the problem. The following workflow guides you from simple adjustments to more complex methodological changes.

Troubleshooting Workflow Diagram

[Click to download full resolution via product page](#)

Caption: A systematic workflow for troubleshooting the co-elution of PCB 128.

Phase 1: Gas Chromatography (GC) Method Optimization

Before considering hardware changes, always attempt to optimize your existing GC method. These adjustments can often resolve co-elution without the cost of new columns.

Optimize the Temperature Program

The oven temperature program is the most powerful tool for improving separation.^[8] The goal is to increase the time the analytes spend interacting with the stationary phase, thereby

enhancing resolution.

- Causality: A slower temperature ramp rate decreases the speed at which analytes travel through the column. This gives more time for the subtle differences between co-eluting congeners to manifest as a separation. Similarly, a lower initial oven temperature increases retention of early-eluting compounds.[9]
- Troubleshooting Steps:
 - Lower the Initial Temperature: Decrease the initial oven temperature by 10-20°C. This can improve the resolution of earlier eluting peaks.
 - Decrease the Ramp Rate: Halve the temperature ramp rate in the region where PCB 128 and its co-eluters elute. For example, if the elution occurs during a 10°C/min ramp, try 5°C/min. This is often the most effective single change.[9]
 - Introduce an Isothermal Hold: Add a 1-2 minute isothermal hold at a temperature approximately 20-30°C below the elution temperature of the co-eluting pair. This can provide the necessary time for the peaks to separate.[9]

Adjust Carrier Gas Flow Rate

Optimizing the carrier gas linear velocity can improve column efficiency (resulting in sharper peaks) and, in some cases, alter selectivity.

- Causality: Every column has an optimal linear velocity (flow rate) at which it achieves maximum efficiency (the highest number of theoretical plates). Operating at this "van Deemter" optimum results in the narrowest possible peaks, which are easier to resolve. Deviating slightly from the optimum can sometimes alter selectivity enough to separate stubborn pairs.
- Troubleshooting Steps:
 - Verify Optimal Flow: Ensure your current flow rate is set to the optimum for your carrier gas (e.g., Helium ~35-40 cm/s, Hydrogen ~45-50 cm/s).

- Slightly Decrease Flow Rate: Reduce the flow rate by 10-20%. This increases residence time on the column and can improve resolution, though it will also increase analysis time and broaden peaks slightly.[10]

Parameter Change	Effect on Resolution	Effect on Run Time	Primary Mechanism
Slower Temp. Ramp	Increase	Increase	Increased Selectivity (α) & Retention (k)
Lower Initial Temp.	Increase	Increase	Increased Retention (k)
Lower Flow Rate	Increase/Decrease	Increase	Increased Efficiency (N) & Retention (k)

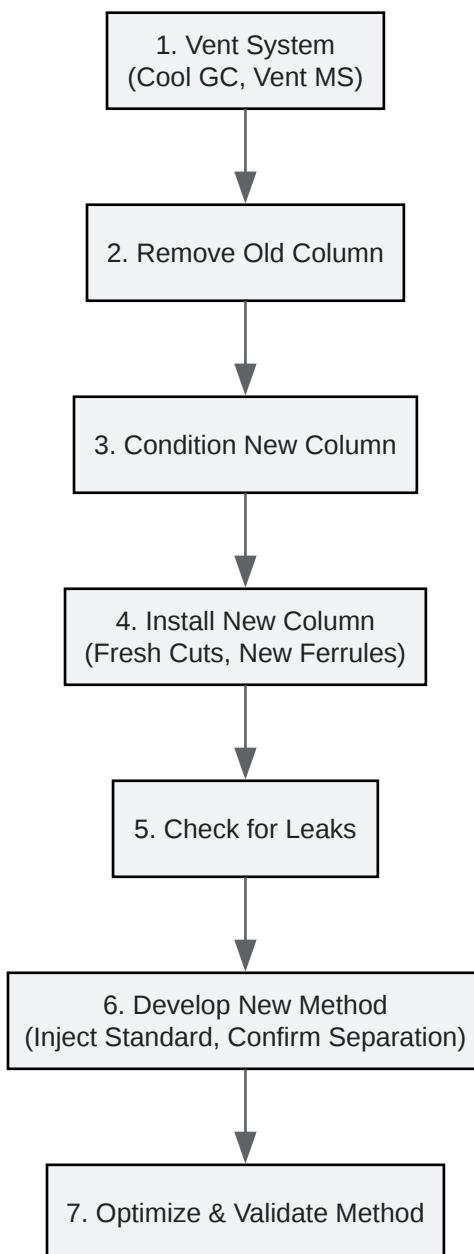
Phase 2: Hardware Modification - Selecting the Right GC Column

If method optimization is insufficient, the next step is to address the hardware, specifically the GC column. The choice of stationary phase is the most critical factor for selectivity.[11]

Change to a Column with Different Selectivity

- Causality: Different stationary phase chemistries interact with analytes differently. While a standard 5% phenyl column (like a DB-5) separates primarily by boiling point, more polar or shape-selective phases can differentiate isomers based on their structure, such as planarity or ortho-chlorine substitution.
- Recommended Columns for PCB 128/167 Separation:
 - HT8-PCB: This 8% Phenyl Polycarbosiloxane phase is specifically designed for PCB analysis and separates congeners based on ortho-ring substitution as well as boiling point, often resolving problematic pairs.[12][13]
 - CP-SIL-19 / OV-1701: A 14% cyanopropylphenyl phase offers different selectivity compared to a 5% phenyl column and has been shown to be effective for some toxic

congeners.[3][4]


- Column Coupling: For the most challenging separations, coupling two columns of different selectivity in series (e.g., a non-polar CP-SIL-8 with a shape-selective HT-5) can provide resolving power that neither column can achieve alone.[14] This is an advanced technique recommended for complex matrices.

Column Phase	Common Name(s)	Separation Principle	Suitability for PCB 128/167
5% Diphenyl / 95% Dimethylpolysiloxane	DB-5, HP-5ms	Primarily Boiling Point	Poor - Known Co-elution
8% Phenyl Polycarbosiloxane	HT8-PCB	Boiling Point & Ortho-Substitution	Excellent
14% Cyanopropylphenyl / 86% Dimethylsiloxane	CP-SIL-19, DB-1701	Polarity & Dipole Interactions	Good - Alternative Selectivity
Coupled CP-SIL-8 + HT-5	N/A	Orthogonal (Boiling Point + Shape)	Excellent - High Resolving Power

Step-by-Step Protocol: Column Change & Method Re-validation

- System Venting: Safely cool down the GC oven, injector, and detector. Turn off the carrier gas and vent the mass spectrometer (if applicable).
- Column Removal: Carefully disconnect the old column from the injector and detector, removing the column nuts and ferrules.
- New Column Installation:
 - Condition the new column according to the manufacturer's instructions. This is critical to remove any residual solvents and stabilize the phase.

- Cut each end of the column with a ceramic wafer to ensure a clean, square cut.
- Install the column into the injector and detector, ensuring the correct insertion depth as specified by the instrument manufacturer. Use new nuts and ferrules.
- System Restoration: Pressurize the system with carrier gas and perform a thorough leak check using an electronic leak detector. Pump down the mass spectrometer.
- Method Development:
 - Begin with a standard temperature program recommended by the column manufacturer for PCB analysis.
 - Inject a standard containing PCB 128, PCB 167, and other key congeners to determine their new retention times and confirm their separation.
 - Optimize the temperature program and flow rate as described in Phase 1 to achieve the best possible resolution for all target analytes.
- Validation: Once separation is achieved, perform a validation check to confirm linearity, sensitivity (LOD/LOQ), and accuracy for the new method.

[Click to download full resolution via product page](#)

Caption: Protocol for changing and validating a new GC column.

Phase 3: Mass Spectrometric Deconvolution

When complete chromatographic separation is unattainable, the mass spectrometer can be used as a secondary separation tool. This is only possible if the co-eluting congeners have different mass spectra.

- Causality: Although PCB 128 and PCB 167 are isomers (same molecular weight), their fragmentation patterns under electron impact (EI) ionization can differ. This is often due to the "ortho effect," where PCBs with chlorine atoms in the ortho positions (2, 2', 6, 6') can exhibit unique fragmentation, such as a more prominent loss of a single chlorine atom.[7][15]
- Troubleshooting Steps:
 - Examine Mass Spectra: Acquire full-scan mass spectra for pure standards of PCB 128 and PCB 167.
 - Identify Unique Ions: Compare the spectra to find quantifier and qualifier ions that are unique or have significantly different abundance ratios for each congener.
 - Develop a SIM/MRM Method: Create a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method that targets these unique ions.
 - Deconvolute and Quantify: Use the unique ion responses to deconvolute the single chromatographic peak and quantify each congener individually. This approach is central to high-resolution mass spectrometry methods like EPA 1668.[16][17]

References

- Appropriate use of EPA Methods 8082 and 1668. ESSLAB. [\[Link\]](#)
- Implementation Memorandum #12: When to Use EPA Method 1668 for PCB Congener Analyses. Washington State Department of Ecology. [\[Link\]](#)
- Method 1668: Toxic Polychlorinated Biphenyls by Isotope Dilution High Resolution Gas Chromatography/High Resolution Mass Spectrometry. U.S. Environmental Protection Agency. [\[Link\]](#)
- Analytical Methods for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry (ATSDR). [\[Link\]](#)
- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls:

Qualitative and Quantitative Aspects. Food and Agriculture Organization of the United Nations (FAO AGRIS). [\[Link\]](#)

- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls... National Institutes of Health (PMC). [\[Link\]](#)
- The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls... ResearchGate. [\[Link\]](#)
- Unraveling Sediment PCB Signatures in Disparate Data Sets for Source Allocation. Integral Consulting Inc. [\[Link\]](#)
- Co-Elution: The Achilles' Heel of Chromatography. Axion Labs. [\[Link\]](#)
- SEPARATION OF TOXIC CONGENERS FROM PCB MIXTURES ON TWO SERIES COUPLED NARROW-BORE COLUMNS. ResearchGate. [\[Link\]](#)
- Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns. ResearchGate. [\[Link\]](#)
- Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Separation Science. [\[Link\]](#)
- Fixing coelution issues? Chromatography Forum. [\[Link\]](#)
- Impact of GC Parameters on The Separation. Separation Science. [\[Link\]](#)
- Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe. Potravinarstvo Slovak Journal of Food Sciences. [\[Link\]](#)
- Impact of GC Parameters on The Separation. Separation Science. [\[Link\]](#)
- Improved congener-specific GC analysis of chlorobiphenyls on coupled CPSil-8 and HT-5 columns. Semantic Scholar. [\[Link\]](#)
- Polychlorinated Biphenyls (PCB) Analysis in Environmental Samples by GC/MS. Agilent. [\[Link\]](#)

- Fast GC-MS/MS Analysis of PCBs and Dioxins on a Single Zebron™ ZB-Dioxin GC Column. Phenomenex. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. esslabshop.com [esslabshop.com]
- 2. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. integral-corp.com [integral-corp.com]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. axionlabs.com
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fixing coelution issues? - Chromatography Forum chromforum.org
- 11. gcms.cz [gcms.cz]
- 12. trajanscimed.com [trajanscimed.com]
- 13. Development and validation of a gas chromatography method for analysing polychlorinated biphenyls in fish roe | Potravinarstvo Slovak Journal of Food Sciences potravinarstvo.com
- 14. Improved congener-specific GC analysis of chlorobiphenyls on coupled CPSil-8 and HT-5 columns | Semantic Scholar semanticscholar.org
- 15. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects - PMC pmc.ncbi.nlm.nih.gov
- 16. Document Display (PURL) | NSCEP | US EPA nepis.epa.gov
- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- To cite this document: BenchChem. [Technical Support Guide: Resolving Co-elution of PCB 128]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050367#resolving-co-elution-of-pcb-128-with-other-pcb-congeners>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com